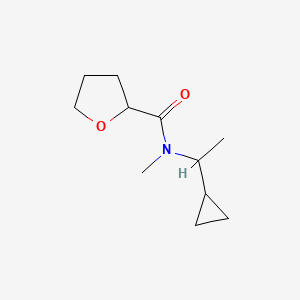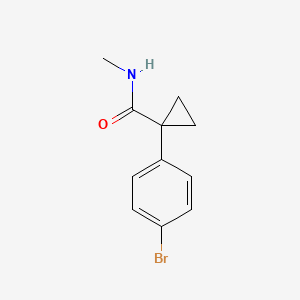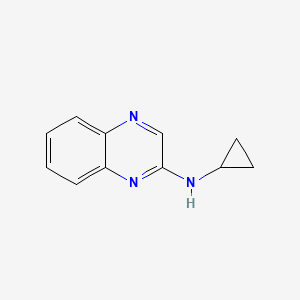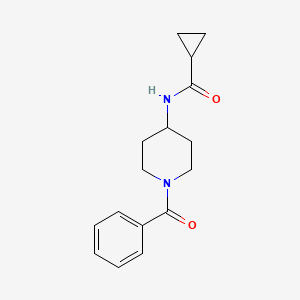
2-methyl-N-phenylmethoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-phenylmethoxypropanamide, also known as MPMP, is a chemical compound that has been studied for its potential use in research applications. MPMP is a derivative of the popular drug methamphetamine, and it is believed to have similar effects on the central nervous system. In
Wirkmechanismus
The mechanism of action of 2-methyl-N-phenylmethoxypropanamide involves its interaction with the dopamine and norepinephrine transporters in the brain. 2-methyl-N-phenylmethoxypropanamide is believed to bind to these transporters and prevent the reuptake of dopamine and norepinephrine, leading to an increase in their concentration in the synapse. This increase in neurotransmitter concentration is believed to be responsible for the stimulant effects of 2-methyl-N-phenylmethoxypropanamide.
Biochemical and Physiological Effects:
2-methyl-N-phenylmethoxypropanamide has been shown to have a number of biochemical and physiological effects. In addition to its stimulant effects on the central nervous system, 2-methyl-N-phenylmethoxypropanamide has been shown to increase heart rate and blood pressure. It has also been shown to increase the release of stress hormones, such as cortisol and adrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-phenylmethoxypropanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. 2-methyl-N-phenylmethoxypropanamide is also similar in structure and effects to methamphetamine, which is a well-studied drug. However, one limitation of using 2-methyl-N-phenylmethoxypropanamide in lab experiments is that it is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are a number of future directions for research on 2-methyl-N-phenylmethoxypropanamide. One area of interest is the potential therapeutic use of 2-methyl-N-phenylmethoxypropanamide for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of interest is the development of new drugs that are based on the structure of 2-methyl-N-phenylmethoxypropanamide, but with improved selectivity and reduced side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-N-phenylmethoxypropanamide and its effects on the brain and body.
Synthesemethoden
The synthesis of 2-methyl-N-phenylmethoxypropanamide involves the reaction of 2-methyl-2-phenylpropanal with methylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to produce the final product. The yield of the reaction can be improved by using a catalyst, such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-phenylmethoxypropanamide has been studied for its potential use in research applications, particularly in the field of neuroscience. It has been shown to have similar effects on the central nervous system as methamphetamine, including increased locomotor activity and hyperthermia. 2-methyl-N-phenylmethoxypropanamide has also been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in reward and motivation.
Eigenschaften
IUPAC Name |
2-methyl-N-phenylmethoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(2)11(13)12-14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBFTZFBXGOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NOCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-phenylmethoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)





![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)

![3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516729.png)


![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)